molecular formula C9H10Cl3F2NO B1460313 2,6-Dichloro-4-(2,2-difluoroethoxy)-benzylamine hydrochloride CAS No. 2206609-17-6

2,6-Dichloro-4-(2,2-difluoroethoxy)-benzylamine hydrochloride

Cat. No.: B1460313
CAS No.: 2206609-17-6
M. Wt: 292.5 g/mol
InChI Key: WMOHWDPFJYDZRW-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(2,2-difluoroethoxy)-benzylamine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzylamine core substituted with dichloro and difluoroethoxy groups, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(2,2-difluoroethoxy)-benzylamine hydrochloride typically involves multiple steps, starting with the preparation of the benzaldehyde derivative. One common route includes the reaction of 2,6-dichlorobenzaldehyde with 2,2-difluoroethanol under acidic conditions to form 2,6-Dichloro-4-(2,2-difluoroethoxy)benzaldehyde . This intermediate is then subjected to reductive amination with an appropriate amine source, followed by hydrochloride salt formation to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(2,2-difluoroethoxy)-benzylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.

    Substitution: The dichloro and difluoroethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce primary amines.

Scientific Research Applications

2,6-Dichloro-4-(2,2-difluoroethoxy)-benzylamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(2,2-difluoroethoxy)-benzylamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-4-(2,2-difluoroethoxy)benzaldehyde: A precursor in the synthesis of the target compound.

    2,6-Dichloro-4-(2,2-difluoroethoxy)benzoic acid: Another related compound with similar structural features.

Uniqueness

2,6-Dichloro-4-(2,2-difluoroethoxy)-benzylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of dichloro and difluoroethoxy groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[2,6-dichloro-4-(2,2-difluoroethoxy)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2F2NO.ClH/c10-7-1-5(15-4-9(12)13)2-8(11)6(7)3-14;/h1-2,9H,3-4,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOHWDPFJYDZRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)CN)Cl)OCC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichloro-4-(2,2-difluoroethoxy)-benzylamine hydrochloride
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2,6-Dichloro-4-(2,2-difluoroethoxy)-benzylamine hydrochloride
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2,6-Dichloro-4-(2,2-difluoroethoxy)-benzylamine hydrochloride
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2,6-Dichloro-4-(2,2-difluoroethoxy)-benzylamine hydrochloride

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